Chemical structure and properties of 2-(4-Bromothiophen-2-yl)piperidine
Chemical structure and properties of 2-(4-Bromothiophen-2-yl)piperidine
An In-Depth Technical Guide to 2-(4-Bromothiophen-2-yl)piperidine: Structure, Properties, and Synthesis
Executive Summary
This technical guide provides a comprehensive scientific overview of the heterocyclic compound 2-(4-Bromothiophen-2-yl)piperidine. This molecule merges two pharmacologically significant scaffolds: the piperidine ring, a cornerstone of numerous central nervous system (CNS) active drugs, and the bromothiophene moiety, a versatile building block in medicinal chemistry. Due to the limited direct literature on this specific compound, this guide synthesizes information from analogous structures and established chemical principles to present a detailed analysis of its chemical structure, predicted physicochemical and spectroscopic properties, a proposed synthetic pathway, and its potential applications in drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical matter incorporating these privileged structural motifs.
Introduction: The Convergence of Privileged Scaffolds
The piperidine ring is a ubiquitous N-heterocycle found in a vast array of natural products and pharmaceuticals.[1][2] Its saturated, six-membered structure provides a three-dimensional framework that is ideal for interacting with biological targets, while the basic nitrogen atom often serves as a key pharmacophoric feature for receptor binding or improving pharmacokinetic properties.[3][4] Piperidine derivatives exhibit a wide spectrum of biological activities, including analgesic, antipsychotic, antihistaminic, and anticancer effects.[5][6]
The thiophene ring, an aromatic heterocycle containing a sulfur atom, is a well-established bioisostere of the benzene ring. Its inclusion in drug candidates can modulate lipophilicity, metabolic stability, and target affinity. The presence of a bromine atom, as in 2-(4-Bromothiophen-2-yl)piperidine, provides a crucial synthetic handle for further molecular elaboration through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the development of compound libraries.
The combination of these two scaffolds in 2-(4-Bromothiophen-2-yl)piperidine creates a novel chiral molecule with significant potential for engaging with a variety of biological targets, making it a compound of considerable interest for exploratory drug discovery programs.
Chemical Structure and Physicochemical Properties
The structure of 2-(4-Bromothiophen-2-yl)piperidine consists of a piperidine ring directly connected at its 2-position to the 2-position of a 4-bromothiophene ring. This linkage creates a chiral center at the C2 position of the piperidine ring, meaning the compound can exist as a racemic mixture of (R) and (S) enantiomers.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₉H₁₂BrNS | Calculated |
| Molecular Weight | 246.17 g/mol | Calculated |
| LogP | 3.1 ± 0.4 | Predicted |
| Topological Polar Surface Area (TPSA) | 15.7 Ų | Predicted |
| Hydrogen Bond Donors | 1 (amine N-H) | Calculated |
| Hydrogen Bond Acceptors | 1 (amine N) | Calculated |
| Rotatable Bonds | 1 | Calculated |
Proposed Synthesis and Characterization
Given the absence of a published synthesis for 2-(4-Bromothiophen-2-yl)piperidine, a robust and logical two-step synthetic route is proposed, starting from commercially available precursors. The strategy involves an initial Suzuki coupling to form the C-C bond between the two heterocyclic rings, followed by the reduction of the resulting pyridine to the target piperidine.
Caption: Proposed two-step synthesis of 2-(4-Bromothiophen-2-yl)piperidine.
Experimental Protocol
Step 1: Synthesis of 2-(4-Bromothiophen-2-yl)pyridine
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To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 2-bromopyridine (1.0 eq), 4-bromothiophene-2-boronic acid (1.1 eq), and sodium carbonate (3.0 eq).
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Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).
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To this suspension, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).
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Heat the reaction mixture to 90°C and stir vigorously for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
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Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude residue via flash column chromatography on silica gel to yield the desired product.
Step 2: Synthesis of 2-(4-Bromothiophen-2-yl)piperidine
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In a Parr hydrogenation vessel, dissolve the 2-(4-Bromothiophen-2-yl)pyridine (1.0 eq) from Step 1 in glacial acetic acid.
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Add platinum(IV) oxide (PtO₂, Adam's catalyst, 0.05 eq) to the solution.
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Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.
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Shake the reaction mixture at room temperature for 24-48 hours, or until hydrogen uptake ceases.
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Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
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Concentrate the filtrate under reduced pressure. Dissolve the residue in water and basify to a pH > 10 with a 2M sodium hydroxide solution.
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Extract the aqueous layer with dichloromethane (3x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the final product.
Spectroscopic Characterization (Predicted)
The identity and purity of the synthesized compound would be confirmed using standard spectroscopic methods. The following data are predicted based on the structure.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | Signals in the δ 6.5-7.5 ppm range (thiophene protons), a multiplet at δ 3.0-3.5 ppm (piperidine C2-H), and complex multiplets at δ 1.5-3.0 ppm (remaining piperidine protons and N-H). |
| ¹³C NMR | Aromatic signals in the δ 110-150 ppm range (thiophene carbons) and aliphatic signals in the δ 25-60 ppm range (piperidine carbons). |
| Mass Spec (EI) | A molecular ion (M⁺) peak with a characteristic isotopic pattern for a single bromine atom (M⁺ and M⁺+2 peaks in ~1:1 ratio). |
| FT-IR (ATR) | Characteristic peaks around 3300 cm⁻¹ (N-H stretch), 2850-2950 cm⁻¹ (aliphatic C-H stretch), and in the fingerprint region for C-S and C-Br bonds.[7] |
Potential Pharmacological Applications and Research Directions
While no specific biological activity has been reported for 2-(4-Bromothiophen-2-yl)piperidine, its structural components are present in numerous bioactive molecules, suggesting several avenues for investigation.
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Central Nervous System (CNS) Disorders: The piperidine scaffold is a privileged structure for CNS targets.[4] Analogs such as Donepezil (an acetylcholinesterase inhibitor) and Haloperidol (a dopamine receptor antagonist) highlight the potential for piperidine derivatives to modulate neurotransmitter systems.[1] The title compound could be screened against a panel of CNS receptors (e.g., dopamine, serotonin, opioid) and enzymes (e.g., MAO, AChE) to identify potential therapeutic applications in neurodegenerative diseases or psychiatric disorders.[8]
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Anticancer and Antimicrobial Activity: Numerous heterocyclic compounds containing piperidine and thiophene rings have demonstrated cytotoxic effects against cancer cell lines and activity against various pathogens.[5][9][10] The compound could serve as a starting point for developing novel anticancer or antimicrobial agents.
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Fragment-Based Drug Discovery (FBDD) and Medicinal Chemistry: The 4-bromo position on the thiophene ring is a prime site for further chemical modification via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rapid generation of an analog library to explore SAR and optimize potency, selectivity, and pharmacokinetic properties. The molecule can be used as a versatile scaffold to build more complex and targeted therapeutic agents.
Conclusion
2-(4-Bromothiophen-2-yl)piperidine is a chiral heterocyclic compound with significant, yet largely unexplored, potential in the field of drug discovery. By combining the well-established piperidine and bromothiophene scaffolds, it offers a unique three-dimensional structure and a reactive handle for extensive chemical modification. The synthetic route proposed herein provides a practical method for accessing this molecule, enabling its comprehensive biological evaluation. Further investigation into this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents for a range of diseases.
References
A complete list of sources is provided below for verification.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Enantioselective Synthesis of 2-Substituted and 3-Substituted Piperidines through a Bromoam. RSC.org.
- Kobe University. (2023, July 24). Regiodivergent Synthesis of Brominated Pyridylthiophenes by Overriding the Inherent Substrate Bias.
- International Journal of Pharmaceutical Science Invention. (2016, August 15). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. Retrieved from information on piperidine synthesis and biological activity.
- BenchChem. (n.d.). 1-((4-Bromothiophen-2-yl)methyl)piperidine | 1249047-09-3.
- BenchChem. (n.d.). A Comparative Analysis of the Biological Activity of 2-Ethyl-4-methylpiperidine and its Analogues. Retrieved from an overview of piperidine bioactivity.
- PMC. (n.d.). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity.
- Northwestern Medical Journal. (2025, April 28). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Retrieved from research on the anticancer properties of piperidine compounds.
- Mokhtary, M., & Mahooti, K. (2023, December 3). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. Retrieved from a review of piperidine synthesis and bioactivities.
- PubChem. (n.d.). 4-[(5-Bromothiophen-2-yl)methylidene]piperidine.
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- Elliott, S., et al. (n.d.). Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-dipheny. Drug Testing and Analysis, Supplemental Information.
- DUT Open Scholar. (n.d.). Pharmacological screening of synthetic piperidine derivatives.
- SpectraBase. (n.d.). 2-[4-(5-bromothiophene-2-sulfonyl)piperazin-1-yl]-3-phenylquinoxaline.
- International Journal of Novel Research and Development. (2024, February). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.org. Retrieved from a general review of piperidine's properties and uses.
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